molecular formula C12H14BrNO B13155119 (1S)-1-(5-Bromo-1-benzofuran-2-YL)-2-methylpropan-1-amine

(1S)-1-(5-Bromo-1-benzofuran-2-YL)-2-methylpropan-1-amine

Cat. No.: B13155119
M. Wt: 268.15 g/mol
InChI Key: WBYCRIBURDQFHK-LBPRGKRZSA-N
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Description

(1S)-1-(5-Bromo-1-benzofuran-2-YL)-2-methylpropan-1-amine: is a chemical compound that belongs to the class of benzofurans This compound is characterized by the presence of a bromine atom attached to the benzofuran ring and a methylpropan-1-amine group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1S)-1-(5-Bromo-1-benzofuran-2-YL)-2-methylpropan-1-amine typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the bromination of benzofuran followed by the introduction of the methylpropan-1-amine group through a series of reactions. The reaction conditions often involve the use of brominating agents such as bromine or N-bromosuccinimide, and the reactions are carried out under controlled temperatures and inert atmospheres to ensure high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in its pure form.

Chemical Reactions Analysis

Types of Reactions

(1S)-1-(5-Bromo-1-benzofuran-2-YL)-2-methylpropan-1-amine undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can lead to the formation of amines and other reduced products.

    Substitution: The bromine atom in the benzofuran ring can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

    Substitution: Nucleophiles like amines, thiols, and alkoxides are employed in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield benzofuran oxides, while reduction can produce various amine derivatives. Substitution reactions can lead to the formation of a wide range of substituted benzofurans.

Scientific Research Applications

(1S)-1-(5-Bromo-1-benzofuran-2-YL)-2-methylpropan-1-amine has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities and interactions with biological targets.

    Medicine: Investigated for its potential therapeutic properties and as a lead compound in drug discovery.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of (1S)-1-(5-Bromo-1-benzofuran-2-YL)-2-methylpropan-1-amine involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.

Comparison with Similar Compounds

Similar Compounds

  • (1S)-1-(5-Chloro-1-benzofuran-2-YL)-2-methylpropan-1-amine
  • (1S)-1-(5-Fluoro-1-benzofuran-2-YL)-2-methylpropan-1-amine
  • (1S)-1-(5-Iodo-1-benzofuran-2-YL)-2-methylpropan-1-amine

Uniqueness

(1S)-1-(5-Bromo-1-benzofuran-2-YL)-2-methylpropan-1-amine is unique due to the presence of the bromine atom, which can influence its reactivity and interactions with other molecules. This uniqueness makes it a valuable compound for various research applications and distinguishes it from other similar compounds.

Properties

Molecular Formula

C12H14BrNO

Molecular Weight

268.15 g/mol

IUPAC Name

(1S)-1-(5-bromo-1-benzofuran-2-yl)-2-methylpropan-1-amine

InChI

InChI=1S/C12H14BrNO/c1-7(2)12(14)11-6-8-5-9(13)3-4-10(8)15-11/h3-7,12H,14H2,1-2H3/t12-/m0/s1

InChI Key

WBYCRIBURDQFHK-LBPRGKRZSA-N

Isomeric SMILES

CC(C)[C@@H](C1=CC2=C(O1)C=CC(=C2)Br)N

Canonical SMILES

CC(C)C(C1=CC2=C(O1)C=CC(=C2)Br)N

Origin of Product

United States

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